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Compound of Interest

Compound Name:
(1S)-1-(1-adamantyl)-N-benzyl-

ethanamine

Cat. No.: B7595905

Get Quote

Executive Summary
This technical guide provides a structural and pharmacological comparison between N-benzyl

and N-methyl substituted 1-adamantyl ethanamines. While both derivatives share the lipophilic

adamantane cage—a privileged scaffold in medicinal chemistry—the steric and electronic

nature of the nitrogen substituent dictates divergent bioactivity profiles.

N-Methyl Derivatives: Historically aligned with antiviral (Influenza A) and neuroprotective

(NMDA antagonism) applications. The small methyl group allows the adamantane cage to fit

into the M2 viral channel and the NMDA receptor pore.

N-Benzyl Derivatives: Represent an emerging class of Sigma receptor ligands (σ1/σ2) and

antiparasitic/anticancer agents. The bulky benzyl group creates a "steric switch," abolishing

M2 channel blockade while enhancing affinity for hydrophobic pockets in Sigma receptors

and trypanosomal transporters.

Chemical & Physical Properties[1][2][3][4][5]
The core scaffold discussed is 1-(2-aminoethyl)adamantane modified at the nitrogen.
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Feature
N-Methyl Adamantyl
Ethanamine

N-Benzyl Adamantyl
Ethanamine

Structure Ad-CH2-CH2-NH-CH3 Ad-CH2-CH2-NH-Bn

Molecular Weight ~193.3 g/mol ~269.4 g/mol

Steric Bulk Low (Compact) High (Bulky/Aromatic)

Lipophilicity (cLogP) ~3.5 - 4.0 ~5.5 - 6.2

Basicity (pKa) ~10.2 (Secondary Amine)
~9.5 (Inductive effect of

Benzyl)

Solubility
High in aqueous acid;

moderate in organic solvents.

Low in water; high in

DMSO/DCM.

Pharmacological Profiles[6]
Antiviral Activity (Influenza A - M2 Channel)
The adamantane cage blocks the M2 proton channel of Influenza A.[1]

N-Methyl: Retains significant activity against wild-type M2 channels (similar to Rimantadine).

The methyl group is small enough to allow the amine to interact with the His37 tetrad without

steric clash.

N-Benzyl:Inactive. The benzyl group is too bulky to fit within the narrow transmembrane pore

of the M2 channel. This modification is often used as a negative control for M2 specificity.

CNS Activity (NMDA vs. Sigma Receptors)
NMDA Receptors:N-Methyl derivatives (analogous to Memantine) act as low-affinity,

uncompetitive open-channel blockers. They prevent excitotoxicity while preserving

physiological signaling. N-Benzyl substitution drastically reduces NMDA affinity due to steric

hindrance in the channel pore.

Sigma Receptors (σ1):N-Benzyl derivatives exhibit high affinity (nanomolar range).[2] The

benzyl group occupies a secondary hydrophobic pocket in the σ1 receptor, a feature absent
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in the methyl derivative. This makes N-benzyl analogs potent candidates for neuroprotection

and neuropathic pain modulation.

Antiproliferative & Antiparasitic Activity
Trypanosoma brucei (Sleeping Sickness):N-Benzyl derivatives often outperform N-methyl

analogs. The increased lipophilicity facilitates penetration of the parasite membrane, and the

benzyl group may interact with specific trypanosomal transporters or enzymes.

Cytotoxicity (Cancer):N-Benzyl adamantyl ethanamines show moderate cytotoxicity (IC50:

10–50 µM) against cancer lines (e.g., MCF-7, DU-145), likely mediated through σ2 receptor

agonism or mitochondrial destabilization. N-Methyl derivatives are generally non-cytotoxic at

these concentrations.

Experimental Data Comparison
The following data summarizes general Structure-Activity Relationship (SAR) trends derived

from adamantane-amine literature (e.g., Rimantadine and Memantine analogs).

Table 1: Comparative Bioactivity Data
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Target / Assay Parameter
N-Methyl
Derivative

N-Benzyl
Derivative

Interpretation

Influenza A (M2) IC50 (µM) 0.5 – 10 (Active) > 100 (Inactive)

Steric bulk

prevents channel

blocking.

Sigma-1

Receptor
Ki (nM)

> 1,000 (Low

Affinity)

10 – 50 (High

Affinity)

Benzyl group fits

hydrophobic

pocket.

NMDA Receptor Ki (µM)
0.5 – 2.0

(Moderate)
> 10 (Low)

Methyl is optimal

for pore fit.

T. brucei

(Parasite)
IC50 (µM) 5 – 15 0.5 – 2.0

Increased

lipophilicity

enhances

potency.

Cytotoxicity

(MCF-7)
IC50 (µM) > 100 (Safe) 15 – 40 (Toxic)

Correlates with

Sigma-2 affinity.

Mechanistic Visualization
The following diagram illustrates the "Steric Switch" mechanism where the size of the N-

substituent determines the protein target.
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Caption: Divergent signaling pathways driven by N-substituent sterics. Blue paths indicate N-

methyl activity; Red paths indicate N-benzyl activity.

Detailed Experimental Protocols
Synthesis: Reductive Amination
This protocol is self-validating via TLC and NMR monitoring. It is applicable for synthesizing

both derivatives by changing the amine source.

Reagents:

1-Adamantylacetaldehyde (Starting material)

Amine: Methylamine (2.0 M in THF) OR Benzylamine (1.0 eq)

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:
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Imine Formation: Dissolve 1-adamantylacetaldehyde (1 mmol) in DCE (5 mL). Add the amine

(1.0 mmol) and stir at Room Temperature (RT) for 1 hour under Nitrogen.

Checkpoint: Monitor by TLC. Disappearance of aldehyde spot indicates imine formation.

Reduction: Add STAB (1.5 mmol) in one portion. Stir at RT for 12–16 hours.

Quench: Add saturated NaHCO3 solution (10 mL) and stir for 15 mins.

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine.

Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (Silica gel;

MeOH/DCM gradient).

Validation:

N-Methyl:[3][4][5] 1H NMR should show a singlet ~2.4 ppm (3H).

N-Benzyl:[5][6][7] 1H NMR should show a singlet ~3.8 ppm (2H) and aromatic protons

(5H).

Bioassay: Sigma-1 Receptor Binding (Radioligand)
To verify the high affinity of the N-benzyl derivative.

Materials:

Ligand: [3H]-(+)-Pentazocine (Specific Sigma-1 agonist).

Tissue: Rat brain membrane homogenates or CHO cells expressing human σ1.

Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

Preparation: Incubate membrane protein (50 µg) with [3H]-(+)-Pentazocine (2 nM) and

varying concentrations of the test compound (10^-9 to 10^-5 M).

Incubation: Incubate at 37°C for 120 minutes to reach equilibrium.
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Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5%

polyethyleneimine).

Counting: Measure radioactivity via liquid scintillation counting.

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate Ki using the Cheng-Prusoff

equation.

Expected Result:N-Benzyl Ki < 50 nM; N-Methyl Ki > 1000 nM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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